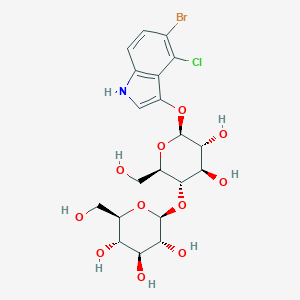

5-Bromo-4-chloro-3-indolyl bêta-D-cellobioside

Vue d'ensemble

Description

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside is a synthetic organic compound widely used in biochemical research. It is a chromogenic substrate for beta-glucosidase enzymes, which means it produces a colored product upon enzymatic cleavage. This property makes it valuable in various assays and diagnostic tests to detect the presence and activity of beta-glucosidase.

Applications De Recherche Scientifique

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside has numerous applications in scientific research:

Biochemistry: Used as a chromogenic substrate to detect beta-glucosidase activity in various assays.

Molecular Biology: Employed in histochemical staining to visualize enzyme activity in tissues and cells.

Microbiology: Utilized in the identification and differentiation of microbial species based on beta-glucosidase activity.

Medicine: Applied in diagnostic tests to detect enzyme deficiencies or abnormalities in clinical samples.

Industry: Used in quality control processes to monitor enzyme activity in industrial fermentation and bioprocessing.

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds, which is a key process in the metabolism of complex carbohydrates.

Mode of Action

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside acts as a substrate for the β-glucosidase enzyme . The enzyme cleaves the glycosidic bond of the compound, resulting in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerises to give an intensely blue product .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The cleavage of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside by β-glucosidase results in the formation of a blue product . This color change provides a visual indication of the presence and activity of the enzyme, making the compound useful in biochemical assays and in the detection of this enzyme in histochemistry and bacteriology .

Action Environment

The action of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside is influenced by environmental factors such as temperature and pH, which can affect the activity of the β-glucosidase enzyme. The compound is sensitive to light and moisture , and should be stored under inert gas in a cool, dry, and well-ventilated condition . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside is primarily used to detect the activity of certain enzymes, such as beta-galactosidase . When this enzyme is present, it cleaves the glycosidic bond in 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside, resulting in a color change . This makes it a valuable tool for identifying and studying these enzymes in biochemical reactions .

Cellular Effects

In cellular processes, 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside can be used to detect the activity of beta-galactosidase . This enzyme is often used as a reporter gene in molecular biology, allowing researchers to visualize gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside involves its interaction with beta-galactosidase . The enzyme cleaves the glycosidic bond in the compound, resulting in the formation of a blue product . This color change allows for the detection of the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside can be observed over time. The compound is stable and does not degrade quickly, making it suitable for long-term studies

Metabolic Pathways

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside is involved in the metabolic pathway of beta-galactosidase . The enzyme cleaves the compound, resulting in a color change that indicates the enzyme’s activity .

Subcellular Localization

Given its use as a substrate for beta-galactosidase, it is likely that it is localized wherever this enzyme is present within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-4-chloro-3-indole, which is reacted with cellobiose.

Glycosylation Reaction: The indole derivative undergoes a glycosylation reaction with cellobiose in the presence of a suitable catalyst, such as silver carbonate or silver oxide, to form the beta-D-cellobioside linkage.

Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.

Optimization: Reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized for maximum yield and efficiency.

Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure consistency and purity suitable for commercial use.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside can undergo various chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by beta-glucosidase, resulting in the release of 5-bromo-4-chloro-3-indolyl and cellobiose.

Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

Substitution: The bromine and chlorine atoms on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous buffer solutions at physiological pH with beta-glucosidase enzyme.

Oxidation: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Requires nucleophiles like amines or thiols under basic conditions.

Major Products

Hydrolysis: Produces 5-bromo-4-chloro-3-indolyl and cellobiose.

Oxidation: Yields various oxidized derivatives of the indole moiety.

Substitution: Results in substituted indole derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-4-chloro-3-indolyl beta-D-glucopyranoside

- 5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside

- 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide

Comparison

- Substrate Specificity : While 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside is specific for beta-glucosidase, other similar compounds are specific for different enzymes such as beta-galactosidase or beta-glucuronidase.

- Applications : The choice of compound depends on the enzyme being studied. For example, 5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside is used for detecting beta-galactosidase activity, whereas 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide is used for beta-glucuronidase.

- Colorimetric Properties : All these compounds produce a colored product upon enzymatic cleavage, but the intensity and hue of the color may vary slightly depending on the specific compound and enzyme involved.

Propriétés

IUPAC Name |

2-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDHJGGJYHESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrClNO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654940 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-52-8 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)

![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)

![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)

![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)